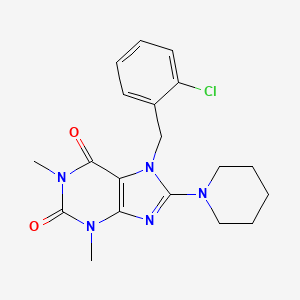

7-(2-氯苄基)-1,3-二甲基-8-(哌啶-1-基)-1H-嘌呤-2,6(3H,7H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

WAY-300091 具有广泛的科学研究应用。它在化学中用于研究反应机理和开发新的合成方法。在生物学中,它用于研究细胞过程和分子相互作用。在医学中,正在探索 WAY-300091 的潜在治疗作用,以及作为药物发现的工具。 此外,它在工业中也应用于开发新材料和化学工艺 .

作用机制

WAY-300091 的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物通过与靶蛋白或酶结合来发挥作用,从而调节其活性。 其作用机制中涉及的确切分子靶标和途径正在不断研究中,并且可能根据具体应用而有所不同 .

生化分析

Biochemical Properties

The compound interacts with CDK2/cyclin A2, exerting significant inhibitory activity . This interaction is crucial in its role in biochemical reactions, particularly those related to cell cycle progression .

Cellular Effects

The compound has been shown to significantly inhibit the growth of three examined cell lines: MCF-7, HCT-116, and HepG-2 . It exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .

Molecular Mechanism

At the molecular level, the compound exerts its effects through the inhibition of CDK2, a key enzyme involved in cell cycle progression . This results in altered cell cycle progression and the induction of apoptosis .

Temporal Effects in Laboratory Settings

Over time, the compound continues to exert significant inhibitory activity against CDK2, suggesting stability in its biochemical activity

Metabolic Pathways

Given its interaction with CDK2, it is likely involved in pathways related to cell cycle progression .

化学反应分析

WAY-300091 会经历各种类型的化学反应,包括氧化、还原和取代反应。在这些反应中使用的常见试剂和条件对所需的转化是特异性的。从这些反应中形成的主要产物取决于所用试剂的性质和反应条件。

相似化合物的比较

可以将 WAY-300091 与其他类似化合物进行比较,以突出其独特性。类似化合物包括具有可比较的分子结构或官能团的化合物。比较可以基于各种参数,例如化学反应性、生物活性、治疗潜力。 一些类似化合物包括 WAY-100635、WAY-200070 和 WAY-600 .

准备方法

WAY-300091 的制备涉及特定的合成路线和反应条件。有关确切合成路线和工业生产方法的详细信息,在公共领域中并不容易获得。通常,这类化合物是通过一系列化学反应合成的,这些反应涉及在受控条件下使用适当的试剂和催化剂。

生物活性

The compound 7-(2-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione , also known as WAY-300091, is a member of the purine derivatives that has garnered attention for its diverse biological activities. This article delves into its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H22ClN5O2

- Molecular Weight : 387.86 g/mol

- CAS Number : 317842-06-1

Structure

The compound features a purine structure with a chlorobenzyl group and a piperidine moiety, which are crucial for its biological interactions. The structural characteristics enhance its affinity for various biological targets.

7-(2-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione exhibits significant biological activity primarily through the inhibition of specific enzymes and receptors involved in cellular signaling pathways. Notably, it has been identified as an inhibitor of:

- Dihydrofolate reductase (DHFR) : This enzyme is critical in the folate metabolism pathway, making it a target in cancer therapy.

- Protein Kinase B (PKB/Akt) : Inhibition of this kinase is associated with antitumor properties as it plays a role in cell growth and survival.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit promising anti-tubercular activity against Mycobacterium tuberculosis. In a series of evaluations:

- Several compounds derived from 7-(2-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione demonstrated significant inhibition with IC50 values ranging from 1.35 to 2.18 μM and IC90 values from 3.73 to 4.00 μM .

Antitumor Activity

Research has also focused on the compound's potential as an antitumor agent due to its ability to inhibit PKB/Akt signaling pathways. In vitro studies have shown that certain derivatives can effectively reduce cell viability in various cancer cell lines.

| Compound | Target | Activity |

|---|---|---|

| WAY-300091 | PKB/Akt | Antitumor activity |

| Derivative A | DHFR | Antimicrobial activity |

| Derivative B | MAP Kinases | Cell signaling inhibition |

Study on Antitubercular Activity

In a study evaluating the anti-tubercular efficacy of modified purine derivatives, researchers synthesized several analogs based on the structure of 7-(2-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione. The most active compounds were identified through screening against Mycobacterium tuberculosis H37Ra, demonstrating that structural modifications can significantly enhance biological activity .

Psychotropic Effects

Another area of research has examined the psychotropic effects of related compounds. Some derivatives have shown potential antidepressant and anxiolytic properties in preclinical models, suggesting that this class of compounds may also influence neurotransmitter systems .

属性

IUPAC Name |

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN5O2/c1-22-16-15(17(26)23(2)19(22)27)25(12-13-8-4-5-9-14(13)20)18(21-16)24-10-6-3-7-11-24/h4-5,8-9H,3,6-7,10-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQNBHILYOOCSAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CC4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。